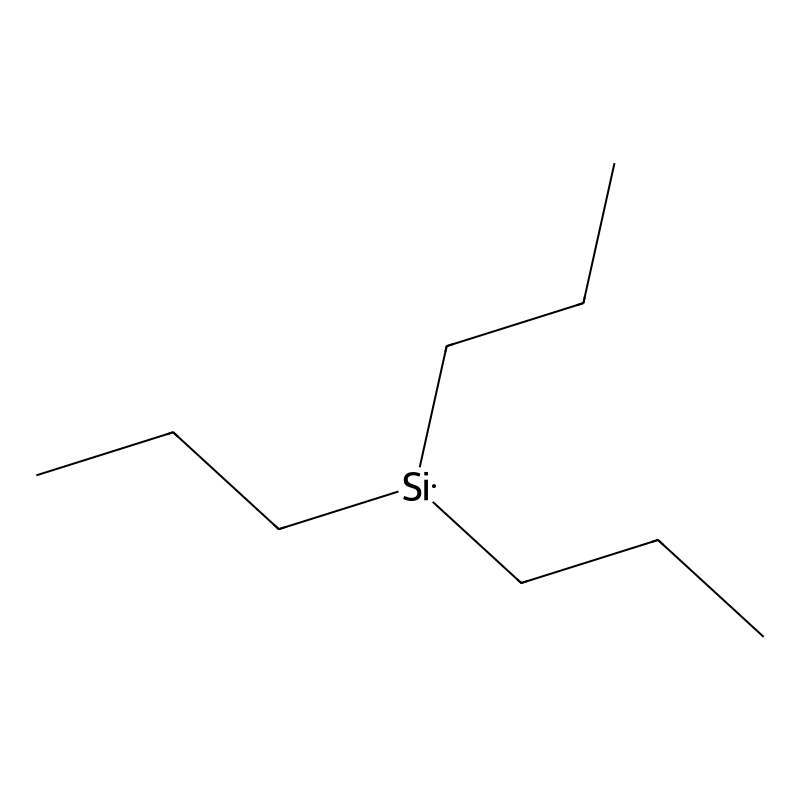

Tripropylsilane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Triisopropylsilane is an organosilicon compound with the molecular formula and a molecular weight of 158.36 g/mol. It appears as a colorless liquid and is known for its distinctive properties, including being a mild reducing agent and a cation scavenger in organic synthesis, particularly in peptide synthesis. The compound is characterized by its bulky isopropyl groups, which hinder steric interactions and enhance selectivity in

Organic Synthesis

Protecting Group Chemistry

Tripropylsilane acts as a protecting group in organic synthesis []. It can be attached to a reactive functional group on a molecule, allowing manipulation of other parts of the molecule without affecting the protected group. Later, tripropylsilane can be selectively removed to regenerate the original functional group.

Hydrosilylation

Tripropylsilane serves as a hydrosilane reagent in hydrosilylation reactions []. These reactions involve the addition of a silicon-hydrogen bond (Si-H) across a carbon-carbon double or triple bond. This technique is useful for creating new carbon-silicon bonds and introducing desired functionalities into organic molecules.

Materials Science

Chemical Vapor Deposition (CVD)

Tripropylsilane is a precursor molecule used in CVD for depositing thin films of silicon []. In CVD, a volatile compound like tripropylsilane decomposes on a heated surface, leaving behind a solid film of the desired material. This technique is crucial for manufacturing various electronic devices.

Synthesis of Silicon Nanomaterials

Researchers explore tripropylsilane's potential for synthesizing silicon nanomaterials like nanoparticles and nanowires []. These materials have unique properties that make them attractive for applications in electronics, solar cells, and sensors.

Key Reactions:- Reduction of Cysteine Protecting Groups: Triisopropylsilane can effectively remove acetamidomethyl, 4-methoxybenzyl, and tert-butyl protecting groups from cysteine residues .

- Silylation of Hydroxyl Groups: It selectively silylates primary hydroxyl groups while leaving secondary alcohols unaffected, making it valuable in synthetic pathways requiring high specificity .

Triisopropylsilane can be synthesized through several methods, typically involving the reaction of silicon hydrides with isopropanol or through hydrosilylation reactions. The most common synthetic route involves:

- Hydrosilylation: Reacting isopropanol with silicon hydrides under controlled conditions to form triisopropylsilane.

- Reduction Processes: Utilizing other organosilanes or silanes to yield triisopropylsilane as a product.

These methods emphasize the importance of controlling reaction conditions to ensure high purity and yield .

Triisopropylsilane finds applications across various fields:

- Peptide Synthesis: It is widely used as a cation scavenger and protecting group during solid-phase peptide synthesis.

- Organic Synthesis: Employed for selective reductions and silylations, particularly where steric hindrance is beneficial.

- Chemical Research: Its unique properties make it suitable for studies involving organosilicon chemistry and reaction mechanisms .

Interaction studies involving triisopropylsilane primarily focus on its role in peptide synthesis and its interactions with various protecting groups. Research indicates that it can enhance the efficiency of deprotection strategies by acting as both a scavenger for cations and a reducing agent. This dual role allows for greater flexibility in synthetic pathways, particularly when dealing with sensitive amino acid side chains .

Triisopropylsilane shares similarities with several other organosilicon compounds, particularly those used as reducing agents or protecting groups. Below are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trimethylsilane | Less sterically hindered; used for general reductions | |

| Triethylsilane | Similar applications but less selective than triisopropylsilane | |

| Trichlorosilane | Used in silanization reactions; more reactive | |

| Tri-n-butylsilane | Larger alkyl groups; different reactivity profile |

Uniqueness of Triisopropylsilane

Triisopropylsilane's unique steric bulk allows for selective reductions that are not possible with smaller silanes like trimethylsilane or triethylsilane. Its ability to act as both a reducing agent and a cation scavenger enhances its versatility in synthetic organic chemistry, making it an essential reagent for chemists working with complex organic molecules .

The development of tripropylsilane as a synthetic reagent emerged from the broader evolution of organosilicon chemistry during the mid-to-late 20th century, when researchers began systematically exploring silicon-based alternatives to traditional metal hydride reducing agents. The compound's significance became particularly evident through pioneering work in radical-initiated reduction chemistry, where tripropylsilane demonstrated remarkable efficacy in converting chloroformates to alkanes under controlled conditions. This breakthrough research, conducted at elevated temperatures of 140 degrees Celsius in the presence of tert-butyl peroxide initiators, established tripropylsilane as a viable alternative to more toxic organotin reagents that had previously dominated radical reduction methodologies.

The historical trajectory of tripropylsilane's development paralleled the broader recognition of silicon-based hydrides as mild yet effective reducing agents, distinct from the harsher aluminum- and boron-based systems that characterized earlier synthetic approaches. Early investigations revealed that tripropylsilane possessed reactivity profiles similar to triethylsilane while offering distinct advantages in specific synthetic transformations, particularly those requiring controlled radical-based mechanisms. The systematic study of tripropylsilane's properties and applications gained momentum as synthetic chemists recognized the compound's potential to address limitations inherent in traditional reducing systems, especially regarding toxicity concerns and product purification challenges.

Research conducted during the formative years of tripropylsilane chemistry demonstrated that the compound could effectively participate in complex organic transformations while generating silicon-containing byproducts that were generally easier to handle and remove compared to their tin-based counterparts. This discovery represented a significant advancement in green chemistry principles, as it offered pathways to achieve desired synthetic outcomes while minimizing environmental impact and improving overall process safety. The compound's development timeline reflects the broader shift in synthetic chemistry toward more sustainable and environmentally conscious methodologies.

Role in Modern Synthetic Organic Chemistry

In contemporary synthetic organic chemistry, tripropylsilane occupies a distinctive position as a specialized reducing agent capable of facilitating numerous critical transformations with high selectivity and efficiency. The compound's primary application centers on radical-initiated reductions, where it serves as an effective hydrogen atom donor in the conversion of various organic functional groups. Modern applications demonstrate that tripropylsilane can successfully reduce chloroformates to the corresponding alkanes with excellent yields, requiring substantial amounts of radical initiators, typically 0.5 to 1.1 molar equivalents of tert-butyl peroxide per mole of substrate.

The mechanistic understanding of tripropylsilane's role in modern synthesis reveals its operation through well-defined free-radical reaction pathways, making it particularly valuable for transformations that require precise control over reaction mechanisms. This mechanistic clarity has enabled synthetic chemists to design sophisticated reaction sequences where tripropylsilane serves as a key component in multi-step syntheses, particularly those involving the selective removal of unwanted hydroxyl groups from complex organic molecules. The compound's ability to function under relatively mild conditions while maintaining high reaction efficiency has made it indispensable in the synthesis of pharmaceutically relevant compounds and natural products.

Contemporary research has expanded tripropylsilane's utility beyond simple reductions to encompass its role in hydrosilylation reactions, where it acts as a reagent for functionalizing organic compounds. These applications have proven particularly valuable in pharmaceutical research, where the ability to introduce silicon-containing functionalities can significantly alter the biological properties of target molecules. The compound's involvement in surface modification processes has also gained prominence, with applications in enhancing hydrophobic properties of materials in textile and automotive industries.

The integration of tripropylsilane into modern catalytic processes represents another significant development in its synthetic utility. Research has demonstrated its effectiveness in various catalytic systems, particularly those focused on developing new catalysts that improve reaction efficiency and selectivity. This catalytic dimension of tripropylsilane chemistry has contributed to advances in sustainable chemical manufacturing, where the compound's relatively benign byproducts and efficient reaction profiles align with contemporary green chemistry objectives.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₂₂Si | |

| Molecular Weight | 158.36 g/mol | |

| CAS Registry Number | 998-29-8 | |

| Boiling Point | 173°C (1 atm) | |

| Density | 0.758 g/cm³ | |

| Physical State | Colorless liquid |

The contemporary significance of tripropylsilane extends to its role as a precursor in silicon-based polymer synthesis, where it contributes to the development of materials with enhanced thermal stability and flexibility. These polymeric applications have found widespread use in sealants, adhesives, and protective coatings, demonstrating the compound's versatility beyond traditional synthetic organic chemistry. The compound's contribution to organosilicon compound production has proven crucial in electronics manufacturing, particularly in semiconductor and integrated circuit fabrication processes.

Modern synthetic applications of tripropylsilane continue to evolve as researchers discover new transformations and optimize existing methodologies. The compound's established safety profile and well-understood reaction mechanisms have facilitated its adoption in industrial-scale processes, where consistency and predictability are paramount considerations. Current research trends suggest continued expansion of tripropylsilane's synthetic utility, particularly in emerging areas such as materials science and sustainable chemistry, where silicon-based alternatives to traditional reagents are increasingly valued for their environmental benefits and synthetic versatility.

Industrial production of tripropylsilane relies on established methodologies that prioritize economic efficiency, scalability, and consistent product quality [2] [3]. The disproportionation route represents the predominant industrial approach, utilizing trichlorosilane as the primary feedstock in catalytic redistribution reactions [3] [5].

Catalytic Disproportionation Process

The industrial disproportionation process employs tertiary amine catalysts in combination with their corresponding hydrochlorides to facilitate chlorosilane redistribution reactions [6] [5]. This methodology operates under moderate conditions of 30-200°C and pressures of 1-30 atmospheres, enabling continuous production with high conversion efficiency [6].

The catalytic system comprises tertiary amines of formula (R₃N) where the sum of carbon atoms in the three aliphatic hydrocarbon groups exceeds 12, combined with 2-30 mol% of tertiary amine hydrochloride [6]. Tributylamine and trioctylamine represent commonly employed catalysts in this system [6].

Process economics benefit from the recycling of silicon tetrachloride byproducts, which can be hydrogenated back to trichlorosilane for reintegration into the production cycle [6]. This closed-loop approach significantly reduces raw material consumption and minimizes waste generation [3].

Two-Step Silane Manufacturing Technology

Advanced industrial facilities employ a two-step process that converts metallurgical-grade silicon through hydrochlorination to trichlorosilane, followed by disproportionation to produce high-purity silane products [2]. The first step involves purification of trichlorosilane and recovery of silicon tetrachloride for recycling [2]. The second step converts trichlorosilane through disproportionation reactions to produce silane and various chlorosilanes [2].

This integrated approach achieves production costs below $5.00 per kilogram of silane while maintaining electronic-grade purity standards [3]. Multiple distillation steps ensure separation and purification of final products [2].

Laboratory-Scale Synthesis Protocols

Laboratory synthesis of tripropylsilane employs methodologies that prioritize reaction control, product purity, and experimental flexibility [1] [7]. These protocols serve both research applications and small-scale production requirements.

Grignard-Based Synthesis

The Grignard methodology represents the most widely utilized laboratory approach, offering high selectivity and excellent product purity [1]. This procedure involves the initial formation of isopropylmagnesium chloride through reaction of magnesium with 2-chloropropane under inert atmosphere conditions [1].

Reaction Conditions:

- Temperature: Maintained below 25°C during Grignard formation

- Solvent: Weakly polar solvents such as tetrahydrofuran

- Atmosphere: Strict inert gas protection throughout the procedure

- Yield: Typically achieves 67-78% isolated yield [1]

The subsequent reaction with trichlorosilane proceeds under carefully controlled conditions to minimize side reactions and impurity formation [1]. High-purity reagents and optimized reaction conditions ensure product purity often exceeding 99% [8].

Magnesium Reduction Protocol

An alternative laboratory approach utilizes magnesium metal reduction of dichlorosilanes in the presence of lithium chloride and Lewis acid catalysts [7]. This methodology offers significant practical advantages including room temperature operation and elimination of high-temperature requirements [7].

Catalyst Systems:

- Primary catalyst: Iron(II) chloride or zinc(II) chloride

- Co-catalyst: Lithium chloride for enhanced solubility

- Loading: 5-10 mol% Lewis acid catalyst

- Mechanism: Facilitated electron transfer through metal chloride complexation [7]

The reaction proceeds through stepwise mechanisms involving linear oligomer formation followed by high polymer and cyclic oligomer generation [7]. This approach achieves yields of approximately 80% with simplified workup procedures [7].

Hydrolysis-Based Laboratory Methods

Small-scale production can utilize magnesium silicide hydrolysis for generating silane precursors [9] [10]. This approach involves initial formation of magnesium silicide through magnesiothermic reduction of silica, followed by hydrolysis with hydrochloric acid [9].

Experimental Parameters:

- Temperature: 650°C for magnesiothermic reduction

- Acid concentration: 1-12 M hydrochloric acid for hydrolysis

- Yield: Approximately 32% silane formation efficiency [9]

- Byproducts: Magnesium chloride and unreacted materials [10]

Catalytic Systems and Reaction Optimization

Catalytic systems for tripropylsilane synthesis and transformations encompass transition metal complexes, Lewis acids, and organic catalysts, each offering distinct advantages for specific synthetic applications [11] [12] [6].

Platinum-Catalyzed Systems

Platinum catalysts represent the gold standard for hydrosilylation reactions, operating efficiently at parts-per-million loadings [12] [13]. These systems function through the Chalk-Harrod mechanism, involving oxidative addition of silicon-hydrogen bonds to platinum centers followed by migratory insertion and reductive elimination [14].

Catalyst Forms:

- Platinum(0) complexes: Tetrakis(triphenylphosphine)platinum(0)

- Platinum(II) species: Chloroplatinic acid and derived complexes

- Heterogeneous forms: Platinum oxide and supported platinum catalysts [14]

Reaction Optimization Parameters:

- Catalyst loading: 10-1000 ppm platinum content

- Temperature range: 25-90°C for optimal activity

- Solvent effects: Coordinating solvents may inhibit catalytic activity

- Substrate ratios: Slight excess of alkene typically employed [12]

Recent advances demonstrate that platinum catalysis proceeds through platinum-silicon-hydrogen clusters of 3-5 atoms, which decrease transition state energies and direct reaction regioselectivity [12].

Rhodium-Catalyzed Transformations

Rhodium complexes excel in enantioselective hydrosilylation applications, particularly for kinetic resolution of racemic silanes [15] [11]. The modified Chalk-Harrod mechanism governs rhodium-catalyzed transformations, with oxidative addition serving as the enantiodetermining step [15].

Key Catalyst Systems:

- [Rh(cod)Cl]₂ with chiral diphosphine ligands

- RhCl(PPh₃)₃ for general hydrosilylation applications

- Loading: Typically 0.1-1 mol% rhodium content [15]

Enantioselectivity Factors:

- Ligand selection: Chiral diphosphines critical for asymmetric induction

- Temperature control: Lower temperatures generally enhance selectivity

- Substrate structure: Trisubstituted silanes show different reactivity patterns [15]

The reactivity order for rhodium catalysis follows: dimethyl(2-pyridyl)silane >> other substituted silanes, indicating significant coordination effects [11].

Lewis Acid Catalytic Systems

Lewis acid catalysis facilitates magnesium-mediated reductions and related transformations [7] [16]. Iron(II) chloride and zinc(II) chloride serve as effective catalysts for room-temperature silane formation [7].

Mechanistic Considerations:

- Catalyst activation: Formation of soluble metal chloride complexes

- Electron transfer: Facilitated reduction through Lewis acid coordination

- Co-catalyst effects: Lithium chloride enhances reaction efficiency [7]

Optimization Strategies:

- Catalyst screening: Systematic evaluation of different Lewis acids

- Loading optimization: Balance between activity and cost considerations

- Temperature effects: Room temperature operation minimizes side reactions [7]

Tertiary Amine Catalysis for Disproportionation

Tertiary amine catalysts enable industrial-scale disproportionation reactions with high efficiency and selectivity [6] [5]. These systems operate through nucleophilic activation of silicon-chlorine bonds [6].

Catalyst Design Principles:

- Steric requirements: Bulky alkyl groups enhance catalyst stability

- Electronic factors: Basicity influences catalytic activity

- Thermal stability: High-temperature operation requires robust catalysts [6]

Process Integration:

- Continuous operation: Catalyst recycling through separation systems

- Byproduct management: Silicon tetrachloride recovery and reuse

- Quality control: Maintaining electronic-grade purity standards [6]

The reaction rate depends significantly on catalyst concentration and reaction temperature, following Arrhenius kinetics with activation energies typically ranging from 25-40 kJ/mol [17] [18].

Reaction Optimization Strategies

Comprehensive optimization involves systematic evaluation of multiple reaction parameters including temperature, pressure, catalyst loading, and substrate ratios [17] [18]. Design of experiments approaches enable efficient exploration of reaction space while minimizing experimental burden [17].

Key Optimization Variables:

- Temperature profiles: Balancing reaction rate with selectivity

- Pressure effects: Particularly important for gas-phase reactions

- Catalyst poisoning: Identification and mitigation of deactivating species

- Mass transfer: Ensuring adequate mixing in heterogeneous systems [18]

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant